2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
This compound features a unique hybrid structure combining a sulfur-containing phenyl group, a ketone moiety, and a nitrogen-rich heterocyclic system. Key structural elements include:
- Isopropylthio-phenyl group: Enhances lipophilicity and may influence membrane permeability .
- 1,2,4-Oxadiazole-pyrimidine core: The oxadiazole acts as a bioisostere for labile functional groups (e.g., esters), while the pyrimidine enables hydrogen bonding interactions common in kinase or enzyme inhibitors .
The compound’s design suggests applications in medicinal chemistry, particularly for targets requiring dual heterocyclic motifs (e.g., antimicrobial or anticancer agents).
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13(2)28-16-6-4-14(5-7-16)10-17(26)25-11-15(12-25)20-23-19(24-27-20)18-21-8-3-9-22-18/h3-9,13,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOFTSMGFJPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by several key functional groups:
- Isopropylthio group : Contributes to the lipophilicity and potential bioactivity.
- Pyrimidine ring : Known for its role in nucleic acid metabolism and as a scaffold in various pharmacologically active compounds.
- Oxadiazole moiety : Often associated with antimicrobial and anticancer activities.
The molecular formula is , which indicates a relatively high molecular weight, suggesting a complex interaction profile in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing pyrimidine and oxadiazole rings have been shown to exhibit significant inhibition of cell proliferation in various cancer cell lines.
Case Study: Inhibition of Protein Kinases
A notable study demonstrated that related compounds inhibited cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical for cell cycle progression. The inhibition led to reduced tumor growth in xenograft models, suggesting a promising avenue for therapeutic development against proliferative diseases .
The proposed mechanism of action involves the following pathways:
- Cell Cycle Arrest : By inhibiting key kinases involved in cell cycle regulation, these compounds can induce G1 phase arrest.
- Apoptosis Induction : Studies have shown that treatment with these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in inflammatory responses .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Moderate absorption rates due to lipophilic characteristics.
- Metabolism : Metabolized primarily via hepatic pathways with potential interactions with cytochrome P450 enzymes.
- Toxicity Profile : Toxicological assessments indicate low acute toxicity but require further investigation into chronic exposure effects.
Table 1: Summary of Biological Activities
Future Directions
Further research is warranted to optimize the structure for improved efficacy and reduced side effects. Potential modifications could include:
- Altering substituents on the pyrimidine or oxadiazole rings.
- Exploring prodrug formulations to enhance bioavailability.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to oxadiazoles and thiazoles. The incorporation of these functional groups into the compound may enhance its activity against various bacterial strains. For instance, derivatives with oxadiazole rings have shown significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Properties
The compound's structural features position it as a candidate for anticancer drug development. Research indicates that compounds containing pyrimidine and oxadiazole rings exhibit cytotoxic effects against several cancer cell lines. In particular, studies have demonstrated the potential of such compounds to inhibit cell proliferation by targeting specific kinases involved in cancer progression . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in oncology.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against various pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against E. coli and Candida albicans, suggesting that modifications to the core structure can enhance antimicrobial potency .
Study 2: Cytotoxicity Evaluation
In a cytotoxicity assay involving human cancer cell lines (HCT116 and MCF7), compounds similar to the target compound demonstrated IC50 values in the low micromolar range. This highlights their potential as lead compounds for further development in cancer therapy .
Chemical Reactions Analysis
Core Oxadiazole Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example:
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A pyrimidine-2-carboxamide intermediate reacts with hydroxylamine to form an amidoxime, followed by cyclization using trimethyl orthoformate or cyanogen bromide .
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Reaction conditions: Reflux in ethanol or THF with catalytic acid (e.g., POCl₃) .
Azetidine Ring Construction
The azetidine ring is formed via cyclocondensation or Mitsunobu reactions :
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Cyclocondensation : Chloroacetyl chloride reacts with Schiff bases derived from phenothiazine or substituted amines, forming azetidinones under basic conditions (e.g., triethylamine) .
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Mitsunobu reaction : Used to introduce substituents onto the azetidine ring (e.g., alkylation with alcohols) .
Functionalization of the Thioether Group
The isopropylthio group is introduced via nucleophilic substitution:
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Aryl halides (e.g., 4-bromophenyl derivatives) react with isopropylthiol in the presence of a base (e.g., K₂CO₃) .
Key Reaction Conditions and Catalysts
Ketone Reactivity
The ethanone group undergoes:
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Reduction to secondary alcohols using NaBH₄ or LiAlH₄.
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Condensation with hydrazines to form hydrazones, which are precursors for heterocyclic systems .
Oxadiazole Modifications
The 1,2,4-oxadiazole ring participates in:
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Nucleophilic substitution at the 5-position with amines or thiols.
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Electrophilic aromatic substitution under nitration or halogenation conditions .
Stability and Degradation Pathways
Comparison with Similar Compounds
a) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
Key Differences :
- The sulfonyl group in ’s compound increases polarity compared to the lipophilic isopropylthio group in the target compound.
- Triazoles are prone to metabolic oxidation, whereas oxadiazoles offer greater stability .
Heterocyclic Derivatives with Pyridazine/Isoxazole Moieties ()
Compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share sulfur-containing phenethyl groups but differ in core architecture:
Key Insight: The ethanone group in the target compound may improve binding to hydrophobic enzyme pockets compared to ester-based analogues like I-6373.
Pyrimidine-Containing Compounds ()
The compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone shares a pyrimidine core but differs in substituents:
Key Contrast : Piperazine in ’s compound enhances solubility, while azetidine in the target compound may increase binding affinity due to restricted rotation.
Q & A
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Perform comparative studies on plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with NADPH). Use PBPK modeling to extrapolate in vitro clearance data to in vivo scenarios, adjusting for species-specific differences in CYP450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
